2-Methyl-1,4-bis(trimethylsiloxy)benzene

Description

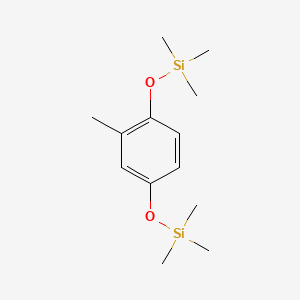

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(2-methyl-4-trimethylsilyloxyphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2Si2/c1-11-10-12(14-16(2,3)4)8-9-13(11)15-17(5,6)7/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYOHMJSEPFQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507065 | |

| Record name | [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78018-53-8 | |

| Record name | [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context in Contemporary Organosilicon Chemistry

The significance of 2-Methyl-1,4-bis(trimethylsiloxy)benzene in contemporary organosilicon chemistry is rooted in the fundamental utility of silyl (B83357) ethers as protecting groups for alcohols and phenols. wikipedia.orgwikipedia.org The trimethylsilyl (B98337) (TMS) group is one of the most fundamental silyl protecting groups, valued for its ease of introduction and selective removal under mild conditions. wikipedia.org By converting the reactive hydroxyl groups of methylhydroquinone (B43894) into stable trimethylsiloxy ethers, the resulting compound is rendered less susceptible to oxidation and unwanted side reactions, allowing for greater control in complex chemical transformations. wikipedia.orgwikipedia.org

The bulky and non-polar nature of the trimethylsilyl groups alters the physical properties of the parent molecule, increasing its volatility and making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry. wikipedia.org Within the broader context of organosilicon chemistry, compounds like this compound serve as important intermediates. They provide a stable and soluble source of the hydroquinone (B1673460) core, which can be deprotected at a desired stage of a synthetic sequence to reveal the reactive hydroxyl groups for subsequent reactions, such as oxidation to the corresponding quinone or participation in polymerization processes.

Overview of Its Role As a Precursor and Intermediate in Synthetic Methodologies

As a precursor, 2-Methyl-1,4-bis(trimethylsiloxy)benzene is primarily involved in synthetic routes that require the controlled introduction of the methylhydroquinone (B43894) moiety. Its synthesis can be achieved through various silylation methods. One documented approach involves the reaction of p-Toluquinone (B147270) with hexamethyldisilane (B74624) in the presence of an iodine catalyst, affording the target compound in high yield. chemicalbook.com

Once formed, its role as an intermediate is twofold:

Protected Hydroquinone (B1673460) Source : In multi-step organic synthesis, the compound serves as a stable, protected form of methylhydroquinone. The trimethylsiloxy groups can be readily cleaved using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acidic conditions to regenerate the free hydroxyl groups precisely when needed. organic-chemistry.org This strategy is crucial for preventing the premature oxidation of the hydroquinone or its interference with other functional groups in the molecule.

Intermediate for Quinone Synthesis : It can act as a direct precursor to 2-methyl-p-benzoquinone (toluquinone). The silyl (B83357) ether groups can be oxidatively cleaved under specific conditions to yield the corresponding quinone, providing an alternative to the direct oxidation of the more sensitive methylhydroquinone.

The methyl group on the aromatic ring introduces asymmetry and modifies the electronic properties of the hydroquinone system, making this intermediate valuable for the synthesis of specific, substituted derivatives that may have applications in natural product synthesis or as redox-active ligands.

Scope and Research Trajectories in Materials Science and Analytical Disciplines

Established Synthetic Pathways and Reaction Schemes

The primary routes for the synthesis of this compound are the direct silylation of a hydroquinone precursor and the reductive silylation of the corresponding quinone. Both methods leverage the high affinity of silicon for oxygen to form stable trimethylsilyl (B98337) ethers.

Silylation of Phenolic Precursors: Reaction Conditions and Mechanistic Considerations

The most direct and widely utilized method for synthesizing this compound is the silylation of the corresponding phenolic precursor, 2-Methyl-1,4-dihydroxybenzene (also known as methylhydroquinone). This reaction involves the replacement of the acidic protons of the two hydroxyl groups with trimethylsilyl (TMS) groups. colostate.edu

The core reaction involves treating 2-Methyl-1,4-dihydroxybenzene with a silylating agent, most commonly Trimethylsilyl chloride (TMSCl). rsc.org The stoichiometry requires at least two equivalents of the silylating agent to react with both hydroxyl groups of the hydroquinone. An excess of the silylating agent is often used to drive the reaction to completion. manchester.ac.uk

An alternative approach involves using other silylating agents, such as Hexamethyldisilazane (HMDS), often with a catalyst like iodine, which can achieve high yields. chemicalbook.com For instance, a reported synthesis using HMDS in benzene (B151609) at 60°C for 3 hours resulted in a 91% yield of the target compound. chemicalbook.com

The reaction between a phenol (B47542) and Trimethylsilyl chloride produces hydrogen chloride (HCl) as a byproduct. jackwestin.com The accumulation of this strong acid can protonate the starting material or the product and inhibit the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as Pyridine or Triethylamine, is essential. manchester.ac.ukresearchgate.net

The base plays a dual role in the reaction mechanism:

Acid Scavenger : The primary role of the base (e.g., Triethylamine, Et₃N) is to neutralize the HCl generated during the reaction, forming a salt (e.g., Triethylammonium chloride, Et₃NH⁺Cl⁻). acs.org This prevents the reaction medium from becoming acidic and drives the equilibrium towards the products.

Catalyst/Activator : The base can deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic silicon atom of the silylating agent. While phenols are nucleophilic enough to react directly, their corresponding phenoxides are significantly more reactive, accelerating the silylation process. researchgate.netacs.org Some studies suggest the base can also form a highly reactive complex with the silylating agent.

The general mechanism involving a base is a nucleophilic substitution at the silicon center.

Silylation reactions are highly sensitive to moisture. Trimethylsilyl chloride and other silylating agents readily hydrolyze in the presence of water to form trimethylsilanol (B90980) and, subsequently, hexamethyldisiloxane, consuming the reagent and reducing the yield. rsc.orgrsc.org Therefore, all reactions must be conducted under strictly anhydrous (dry) conditions, using dried solvents and glassware, often under an inert atmosphere (e.g., nitrogen or argon). orgsyn.org

The choice of solvent significantly impacts the reaction rate and outcome. Polar aprotic solvents are generally preferred.

Tetrahydrofuran (THF) : A common solvent for silylation, although ion-pairing effects can sometimes slow the reaction compared to more polar options. acs.orgresearchgate.net

Acetonitrile (B52724) (MeCN) and Dimethylformamide (DMF) : These more polar solvents can accelerate the reaction by better solvating ionic intermediates and reducing ion-pairing effects. acs.orgrsc.org

Dichloromethane (CH₂Cl₂) : Also used, offering good solubility for the reactants. nih.gov

Pyridine : Can serve as both the basic catalyst and the solvent. acs.org

The interaction between the solvent and the reactants, particularly the formation of hydrogen bonds between a protic solvent and the phenolate (B1203915), can affect reactivity, reinforcing the preference for aprotic environments. harvard.edu

The silylation of phenols is a thermodynamically favorable process, driven by the formation of the strong silicon-oxygen bond. Kinetic studies on phenolate silylation reveal several key factors influencing the reaction rate. acs.org

Solvent Polarity : Reaction rates are markedly faster in polar aprotic solvents like acetonitrile and dimethyl sulfoxide (B87167) (DMSO) compared to less polar solvents like THF. This is attributed to the reduction of ion-pairing between the phenolate anion and its counter-ion (e.g., Na⁺ or K⁺), leading to a more "naked" and reactive nucleophile. acs.org

Substituent Effects : The electronic nature of substituents on the phenol ring affects the nucleophilicity of the phenolate oxygen. Electron-withdrawing groups decrease the reactivity, while electron-donating groups increase it. For a series of substituted potassium phenolates, the reactivity was found to increase in the order: 4-NO₂ < 4-CN < 4-Cl < 4-H < 4-OMe. acs.org

Steric Hindrance : Steric bulk on both the silylating agent and the phenol can hinder the reaction. For silyl chlorides, the reactivity order is generally Me₃SiCl > Et₃SiCl, reflecting the increased steric hindrance of the larger ethyl groups. acs.org

Table 1: Relative Reactivity of Phenolates in Silylation This table illustrates the impact of electronic effects on the rate of silylation. Data is conceptually derived from studies on substituted phenols.

| Substituent on Phenol (para-position) | Electronic Effect | Relative Reaction Rate |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Slowest |

| -CN | Electron-Withdrawing | Slow |

| -Cl | Weakly Electron-Withdrawing (Inductive) | Moderate |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Weakly Electron-Donating | Fast |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Fastest |

Linear free-energy relationships, such as Hammett plots, show a correlation between the logarithms of the reaction rate constants and the pKa values of the parent phenols, confirming that electronic factors systematically control the reaction kinetics. acs.org

Reductive Silylation of Quinone Derivatives: Mechanistic Pathways and Reaction Efficiency

An alternative synthetic route starts from the oxidized precursor, 2-Methyl-1,4-benzoquinone. This method involves the reduction of the quinone to the corresponding hydroquinone, which is then trapped in situ by a silylating agent. This process is known as reductive silylation.

The mechanism proceeds in two main stages:

Reduction of the Quinone : 2-Methyl-1,4-benzoquinone is first reduced to its hydroquinone dianion. This is a two-electron reduction that can be accomplished using various reducing agents, such as dissolving metals (e.g., sodium, zinc) or via electrochemical methods. jackwestin.comlibretexts.org The reduction disrupts the conjugated dione (B5365651) system to form the aromatic hydroquinone dianion, which is a powerful bis-nucleophile.

Silylation of the Intermediate : The highly reactive dianion is immediately trapped by two equivalents of Trimethylsilyl chloride. This step is typically very fast and efficient due to the strong nucleophilicity of the phenoxide oxygens and the electrophilicity of the silicon in TMSCl.

This pathway is highly efficient because the reduction of the quinone and the subsequent silylation are both thermodynamically favorable processes, leading to the stable, aromatic bis-silyl ether product. The reaction effectively converts an electrophilic quinone into a nucleophilic intermediate that is readily functionalized.

Table 2: Comparison of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Key Considerations |

|---|---|---|---|

| Silylation of Phenolic Precursor | 2-Methyl-1,4-dihydroxybenzene | (CH₃)₃SiCl, Base (e.g., Et₃N) | Requires anhydrous conditions; base is crucial as an acid scavenger. |

| Reductive Silylation | 2-Methyl-1,4-benzoquinone | Reducing Agent (e.g., Zn), (CH₃)₃SiCl | One-pot procedure; avoids isolation of the air-sensitive hydroquinone intermediate. |

Reactants: p-Toluquinone (B147270) and Hexamethyldisilane (B74624)

The established and effective method for synthesizing this compound involves the reaction of p-Toluquinone with Hexamethyldisilane. chemicalbook.com In this process, p-Toluquinone, a quinone derivative, undergoes a reductive silylation. Hexamethyldisilane serves as the silylating agent, providing the trimethylsilyl groups that bond to the oxygen atoms of the reduced quinone.

This reaction transforms the quinone structure into a stable, protected aromatic diol ether. The core transformation involves the reduction of the two ketone groups on the p-Toluquinone ring to hydroxyl groups, which are then simultaneously capped by the trimethylsilyl groups.

Reactant Properties

| Compound Name | Formula | Molecular Weight | Role in Reaction |

| p-Toluquinone | C₇H₆O₂ | 122.12 g/mol | Starting material (quinone) |

| Hexamethyldisilane | C₆H₁₈Si₂ | 146.38 g/mol | Silylating agent |

Role of Iodine Catalysis in Reductive Processes

The reaction between p-Toluquinone and Hexamethyldisilane is effectively catalyzed by iodine. chemicalbook.com Iodine plays a crucial role in facilitating the reductive process under mild conditions. rsc.org In silylation reactions, iodine acts as a catalyst by activating the silicon-silicon bond in Hexamethyldisilane. researchgate.net This activation makes the trimethylsilyl group more susceptible to nucleophilic attack by the oxygen atoms of the quinone.

The mechanism likely involves the formation of a transient, more reactive silyl iodide species. This intermediate readily reacts with the quinone substrate. In related quinone systems, iodide ions have been shown to function as redox-active co-catalysts, promoting the turnover of the quinone catalyst. nih.gov The use of iodine avoids the need for more harsh reagents or conditions, making the synthesis more efficient and selective. rsc.org

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, reaction time, and the choice of solvent. researchgate.net For the synthesis from p-Toluquinone and Hexamethyldisilane, a specific set of optimized parameters has been reported to achieve a high yield. chemicalbook.com

Optimized Reaction Parameters chemicalbook.com

| Parameter | Value |

| Solvent | Benzene |

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Catalyst | Iodine |

| Reported Yield | 91% |

Further optimization could involve evaluating different solvents or modifying the stoichiometry of the reactants. The goal of optimization is to maximize the conversion of the starting materials into the desired product while minimizing the formation of by-products, thereby simplifying the subsequent purification process. nih.gov

Emerging Synthetic Approaches and Novel Catalytic Systems

While the iodine-catalyzed reductive silylation is a robust method, research into novel synthetic strategies continues, aiming for improved sustainability and efficiency.

One emerging approach involves the use of heterogeneous metal nanoparticle catalysts. For instance, Pt-Au bimetallic nanoparticles have been developed for the selective hydrogenation of quinones to hydroquinones. nih.govresearchgate.net This hydrogenation step could be followed by a derivatization, such as silylation, to produce the desired compound. nih.govresearchgate.net These catalytic systems show high reactivity and selectivity and can be utilized in continuous-flow reactors, offering advantages in scalability and catalyst robustness. researchgate.net

Furthermore, the development of advanced catalysts, such as graphdiyne-based atomic catalysts (GACs) with dual metal cores, represents the forefront of catalytic innovation. sciencedaily.com These novel systems are designed for high efficiency and selectivity in complex chemical reactions and could potentially be adapted for the synthesis of silylated compounds, offering a more sustainable and environmentally friendly alternative to traditional methods. sciencedaily.com

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity is essential for the utility of this compound in subsequent applications. Following the synthesis, the crude product mixture typically contains the desired compound along with unreacted starting materials, catalyst residues, and potential by-products.

The primary method for purification is column chromatography . chemicalbook.comrsc.orgmdpi.com In this technique, the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to separate the components based on their different affinities for the stationary phase. This allows for the effective isolation of the target compound.

Another common and effective purification technique is recrystallization . rsc.orgmdpi.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out of the solution in a purer form, leaving impurities behind in the solvent.

For volatile compounds, distillation under reduced pressure can also be employed to separate the product from less volatile impurities. orgsyn.org The choice of purification strategy depends on the physical properties of the product and the nature of the impurities present.

Electrophilic and Nucleophilic Reactions Involving Trimethylsiloxy Functionalities

The reactivity of this compound is largely dictated by the two trimethylsiloxy (-OSi(CH₃)₃) groups. These functionalities serve as protecting groups for the hydroquinone moiety and are susceptible to both electrophilic and nucleophilic attack, primarily at the silicon-oxygen bond.

Substitution reactions at the silicon-oxygen bonds of silyl ethers like this compound are fundamental to their role as protecting groups. Unlike carbon-based ethers, the silicon atom can expand its coordination sphere to form pentavalent or even hexavalent intermediates, which influences the reaction mechanism. libretexts.orglibretexts.org

Nucleophilic substitution at the silicon atom is a common pathway for the cleavage of silyl ethers. The mechanism can proceed through several pathways, including SN2-like, pentavalent, or hexavalent intermediates. libretexts.org The attack of a nucleophile on the silicon atom is facilitated by the electropositive nature of silicon and its ability to accommodate more than four bonds. libretexts.orglibretexts.org

A key reaction is the cleavage of the Si-O bond by fluoride (B91410) ions, often from a source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org The high affinity of silicon for fluoride drives this reaction, which is significantly faster than cleavage with other nucleophiles. The strong Si-F bond that is formed makes the process thermodynamically favorable.

The general mechanism for fluoride-mediated cleavage involves the attack of the fluoride ion on the silicon atom, leading to a pentacoordinate intermediate, which then breaks down to release the alkoxide (in this case, the phenoxide) and fluorotrimethylsilane.

The trimethylsiloxy groups are sensitive to acidic conditions. Protic acids can catalyze the hydrolysis of the silyl ether, regenerating the parent hydroquinone, 2-methylhydroquinone. nih.gov The reaction is reversible and proceeds via protonation of the oxygen atom, making it a better leaving group. libretexts.orglibretexts.org Subsequent attack by a nucleophile, such as water, on the silicon atom leads to the cleavage of the Si-O bond. libretexts.org

The general scheme for acid-catalyzed hydrolysis is as follows:

Protonation of the ether oxygen.

Nucleophilic attack of water at the silicon center.

Departure of the protonated alcohol (or phenol).

Lewis acids also facilitate the cleavage of silyl ethers. d-nb.info They can coordinate to the oxygen atom of the trimethylsiloxy group, activating the Si-O bond towards nucleophilic attack. For instance, Lewis acids like aluminum chloride (AlCl₃) are used in Friedel-Crafts reactions where the silyl ether can be cleaved in situ. msu.edulibretexts.org Certain Lewis acids can also catalyze deoxygenation reactions of silyl ethers under reductive conditions. organic-chemistry.org

Table 1: Reactivity of Trimethylsiloxy Groups with Various Reagents

| Reagent Type | Specific Example | General Outcome | Mechanistic Feature |

|---|---|---|---|

| Nucleophile | Tetrabutylammonium fluoride (TBAF) | Cleavage of Si-O bond | Formation of a stable Si-F bond drives the reaction. libretexts.org |

| Protic Acid | Hydrochloric Acid (HCl) in water | Hydrolysis to parent phenol | Protonation of oxygen activates the Si-O bond for nucleophilic attack by water. libretexts.org |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Cleavage of Si-O bond | Coordination of Lewis acid to oxygen enhances the electrophilicity of silicon. libretexts.org |

Oxidative Transformations to Quinone Derivatives and Related Aromatic Systems

A significant reaction pathway for this compound involves its oxidation to the corresponding quinone derivative, 2-methyl-1,4-benzoquinone. This transformation is a key step in various synthetic applications, effectively removing the silyl protecting groups and establishing the quinoid system in a single operation.

Various oxidizing agents can effect the transformation of silylated hydroquinones to quinones. Electrochemical oxidation has been shown to be an effective method for converting hydroquinone bis(trimethylsilyl) ethers into their corresponding quinones in high yields (80-90%). acs.org The process involves an initial one-electron oxidation to form a cation radical, which then decomposes through silicon-oxygen bond cleavage to ultimately yield the quinone. acs.org

Chemical oxidants are also widely employed. While benzene itself is resistant to oxidation by potassium permanganate (B83412) (KMnO₄), alkylated benzenes can be oxidized. youtube.com Specifically, the alkyl side chain of compounds like methylbenzene can be oxidized to a carboxylic acid group upon heating with an alkaline solution of KMnO₄. libretexts.org However, for the target molecule, the primary reaction with strong oxidants is the conversion of the protected hydroquinone system to a benzoquinone. nih.gov

Chromium trioxide (CrO₃) is another powerful oxidizing agent used in organic synthesis. It has been utilized for the oxidation of methylated naphthalenes to naphthoquinones, demonstrating its efficacy in oxidizing aromatic systems to quinones. researchgate.net By analogy, CrO₃ would be a suitable reagent for the oxidation of this compound to 2-methyl-1,4-benzoquinone.

The oxidation of this compound provides a direct route to 2-methyl-1,4-benzoquinone, an important intermediate. rsc.orgrsc.org The reaction essentially serves as a deprotection-oxidation sequence. The facile nature of this conversion makes silyl ethers of hydroquinones valuable precursors for the controlled generation of quinones. acs.org

The electrochemical oxidation of various trialkylsiloxybenzene derivatives has been studied, showing that the process cleanly yields the corresponding quinone. acs.org This method avoids the often harsh conditions and side reactions associated with some chemical oxidants. The stability of the silyl ether allows for its use in synthetic sequences where other functional groups might be sensitive to the conditions required for direct hydroquinone oxidation. The subsequent oxidative cleavage then unmasks the quinone structure when needed. acs.org

Table 2: Oxidation of Silylated Hydroquinones

| Substrate | Oxidation Method | Product | Key Finding |

|---|---|---|---|

| Hydroquinone bis(trimethylsilyl) ether | Electrochemical Oxidation | 1,4-Benzoquinone | Reaction proceeds in 80-90% yield via a cation radical intermediate. acs.org |

| 2,3,6-Trimethylphenol | Catalytic Oxidation with O₂ | 2,3,5-Trimethyl-1,4-benzoquinone | Demonstrates the synthesis of substituted quinones from related precursors. rsc.org |

| 2-Methylnaphthalene | Chromic Oxide Oxidation | 2-Methyl-1,4-naphthoquinone | Shows the utility of strong oxidants for forming quinone structures. researchgate.net |

Reductive Pathways and Regeneration of Hydroxybenzene Structures

Just as the trimethylsiloxy groups can be removed oxidatively, they can also be cleaved under reductive or neutral/acidic conditions to regenerate the parent hydroxybenzene structure, 2-methylhydroquinone. This process, known as desilylation or deprotection, is crucial in multi-step syntheses where the hydroxyl groups need to be unmasked after other transformations have been completed. nih.gov

Reductive deprotection methods have been developed for silyl ethers, although cleavage is more commonly achieved with fluoride ions or acids. nih.gov For instance, secondary alkyl ethers can be cleaved by triethylsilane (HSiEt₃) in the presence of a Lewis acid catalyst like B(C₆F₅)₃ to produce silyl ethers, which can then be hydrolyzed to the alcohol. organic-chemistry.org More direct methods for deprotection typically involve non-reductive conditions. Standard protocols for silyl ether deprotection include treatment with acids (like HCl or acetic acid) or fluoride sources (like TBAF or HF). nih.gov These methods are generally high-yielding and compatible with a wide range of functional groups, allowing for the selective regeneration of the hydroxybenzene structure from this compound.

Reduction with Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reactivity of this compound towards common hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is primarily centered on the stability of the aryl silyl ether linkages and the aromatic ring. Under standard laboratory conditions, these reagents are not expected to reduce the benzene ring or cleave the robust silicon-oxygen bonds of the trimethylsiloxy groups. The primary role of NaBH₄ and LiAlH₄ is the reduction of more electrophilic functional groups like aldehydes, ketones, esters, and amides. orgsyn.org

However, under specific and more forcing conditions, cleavage of aryl silyl ethers can be achieved. For instance, the reductive cleavage of aryl ethers can be promoted by sodium borohydride in an electrochemical setup. nih.gov Furthermore, while not a direct reduction by the hydride, aryl silyl ethers can be cleaved in the presence of strong bases like sodium hydride (NaH). researchgate.net Studies on the reductive cleavage of aryl ethers with lithium metal have shown that the nature of the substituents on the aromatic ring and the silicon atom can influence the reaction pathway. nih.gov In the case of this compound, the electron-donating methyl group and the two trimethylsiloxy groups would likely influence the electronic environment of the benzene ring, but not sufficiently to facilitate direct reduction by NaBH₄ or LiAlH₄ under typical conditions.

Detailed research specifically documenting the reduction of this compound by these hydrides is not extensively available in the reviewed literature, suggesting that such reactions are not common or synthetically useful transformations for this class of compounds. The stability of the trimethylsilyl (TMS) ether groups under these conditions is a key feature, often utilized for protecting hydroxyl groups during chemical synthesis.

Table 1: General Reactivity of Hydride Reagents with Related Functional Groups

| Hydride Reagent | Functional Group | Typical Product | Reactivity with Aryl Silyl Ethers |

| Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol | Generally unreactive under standard conditions |

| Ketone | Secondary Alcohol | Generally unreactive under standard conditions | |

| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | Generally unreactive under standard conditions |

| Carboxylic Acid | Primary Alcohol | Generally unreactive under standard conditions | |

| Amide | Amine | Generally unreactive under standard conditions |

Thermal and Photochemical Decomposition Mechanisms

The thermal and photochemical stability of this compound is a critical aspect of its chemical profile. While specific, detailed mechanistic studies on this particular compound are not abundant in the public domain, general principles of related compounds allow for an understanding of its likely decomposition pathways.

Identification of Decomposition Products (e.g., Benzene, Trimethylsilanol, Formaldehyde)

Upon thermal stress, silyl ethers can undergo decomposition. For the related compound 1,4-bis(trimethylsiloxy)benzene, it has been noted that at high temperatures, it can decompose to yield products such as benzene, trimethylsilanol (TMSOH), and formaldehyde. smolecule.com It is plausible that this compound would follow a similar degradation pattern, potentially yielding toluene (B28343), trimethylsilanol, and other small organic fragments. The presence of the methyl group on the benzene ring may influence the distribution of decomposition products.

Photochemical decomposition of aryl esters and related compounds can proceed through various mechanisms, including photo-Fries rearrangement or homolytic cleavage of bonds. rsc.org For aryl silyl ethers, photochemical reactions can lead to the cleavage of the Si-O bond, generating silyl radicals and phenoxy radicals. These reactive intermediates can then undergo a variety of secondary reactions.

Table 2: Potential Decomposition Products of this compound

| Decomposition Condition | Potential Products |

| Thermal | Toluene, Trimethylsilanol, Benzene, Formaldehyde-like species, Silicon-containing residues |

| Photochemical | Methylphenols, Trimethylsilyl radicals, Methylphenoxy radicals, Rearrangement products |

Influence of Reaction Conditions on Degradation Pathways

The conditions under which decomposition occurs significantly influence the products formed.

Thermal Decomposition: The temperature profile is a key determinant in the thermal degradation of silyl ethers. The decomposition of related bis-imido molybdenum complexes, for instance, shows a stepwise process that is highly temperature-dependent. chemrxiv.org For this compound, lower temperatures might favor the initial cleavage of one trimethylsiloxy group, while higher temperatures would lead to more extensive fragmentation of the molecule, including the benzene ring itself. The presence of oxygen would likely lead to oxidized products.

Photochemical Decomposition: The wavelength of light used for irradiation is a critical factor in photochemical reactions. Different electronic transitions can be excited, leading to different reactive states and, consequently, different reaction pathways. researchgate.net The presence of photosensitizers or quenchers can also dramatically alter the outcome of the photochemical decomposition. The solvent in which the reaction is performed can also play a role, for example, by participating in the reaction with the generated radical intermediates.

Comparative Reactivity with Analogous Siloxy-Substituted Aromatic Compounds

The reactivity of this compound can be understood by comparing it with its non-methylated analog, 1,4-bis(trimethylsiloxy)benzene, and other substituted aryl silyl ethers.

The presence of the methyl group on the aromatic ring in this compound has a notable electronic effect. The methyl group is an electron-donating group, which increases the electron density of the benzene ring. This increased electron density would be expected to make the aromatic ring more susceptible to electrophilic aromatic substitution reactions compared to the non-methylated 1,4-bis(trimethylsiloxy)benzene. The directing effect of the methyl and trimethylsiloxy groups would influence the position of incoming electrophiles.

Conversely, the steric hindrance introduced by the methyl group adjacent to one of the trimethylsiloxy groups might affect the accessibility of that silyl ether to reagents. This could lead to selective reactions at the less hindered trimethylsiloxy group. For instance, in the deprotection of silyl ethers, steric factors play a significant role in the rate of cleavage.

Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a rapid and non-destructive means of identifying the functional groups and analyzing the chemical bonds present in 2-Methyl-1,4-bis(trimethylsiloxy)benzene.

The FT-IR spectrum of this compound provides direct evidence of its key structural features. The spectrum is dominated by absorptions corresponding to the vibrations of the trimethylsilyl (B98337) groups and the substituted benzene (B151609) ring. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the successful silylation of the hydroquinone (B1673460) hydroxyl groups.

Key vibrational modes include the strong Si-O-C asymmetric stretching vibrations, which are characteristic of aryloxy-silanes. The C-H stretching vibrations of the aromatic ring and the methyl groups of the trimethylsilyl and toluene (B28343) moieties are also prominent. The region from 1250 cm⁻¹ to 750 cm⁻¹ contains a fingerprint of Si-C and C-O stretching and bending vibrations. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | Asymmetric C-H Stretch | -CH₃ (in Si-CH₃) |

| ~2855 | Symmetric C-H Stretch | -CH₃ (in Si-CH₃) |

| ~1500 | C=C Stretch | Aromatic Ring |

| ~1255 | Symmetric CH₃ Bending (Umbrella) | Si-(CH₃)₃ |

| ~1080 | Asymmetric Si-O-C Stretch | Si-O-Aryl |

| ~920 | Asymmetric Si-C Stretch | Si-(CH₃)₃ |

| ~845 | C-H Out-of-Plane Bending / Si-C Stretch | Aromatic Ring / Si-(CH₃)₃ |

Data interpreted from typical values for aryloxy-silanes and substituted benzenes. nih.govresearchgate.netnist.gov

Raman spectroscopy offers complementary information to FT-IR, particularly for the non-polar bonds within the molecule. The Raman spectrum of this compound serves as a unique molecular fingerprint, useful for identification and quality control. nih.gov The symmetric vibrations of the benzene ring and the Si-O-Si skeletal vibrations, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum.

The intense signal for the symmetric "breathing" mode of the substituted benzene ring is a characteristic feature. Furthermore, the symmetric Si-C stretching vibrations of the two trimethylsiloxy groups provide a strong and easily identifiable peak. This technique is valuable for structural confirmation, as the combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational modes. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound and for studying its fragmentation pathways, which provides further structural evidence.

HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy. The calculated exact mass of C₁₃H₂₄O₂Si₂ is 268.13148307 Da, and HRMS analysis would confirm this value, thereby validating the molecular formula. nih.gov

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a characteristic pattern of fragment ions. For this compound, the molecular ion peak [M]⁺• at m/z 268 is observed. A prominent fragment results from the cleavage of a C-Si bond to lose a methyl radical (•CH₃), yielding the [M-15]⁺ ion at m/z 253. nih.gov This is a very common fragmentation pathway for trimethylsilyl compounds. docbrown.info Another significant fragmentation involves the loss of a trimethylsilyl group ([M-73]⁺). The base peak in its GC-MS spectrum is often observed at m/z 268. nih.gov The fragmentation pattern provides a clear signature for the compound, distinguishing it from isomers and related substances. libretexts.orgdocbrown.info

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 268 | Molecular Ion [M]⁺• | [C₁₃H₂₄O₂Si₂]⁺• |

| 253 | [M - CH₃]⁺ | [C₁₂H₂₁O₂Si₂]⁺ |

| 195 | [M - Si(CH₃)₃]⁺ | [C₇H₈OSi]⁺ |

| 180 | [M - CH₃ - Si(CH₃)₃ - H]⁺ | [C₉H₁₂OSi]⁺ |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ |

Data interpreted from the NIST Mass Spectrometry Data Center and general fragmentation patterns. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination (if applicable to crystalline forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, which are invaluable for a complete structural analysis.

However, based on a thorough review of publicly available scientific literature and databases, there are currently no published X-ray crystal structures for this compound. The availability of such data is contingent on the ability to grow single crystals of sufficient quality, a process that can be challenging.

Should a crystalline form of this compound be isolated and analyzed by X-ray diffraction in the future, the resulting data would provide unequivocal proof of its molecular structure. This would include the precise orientation of the two trimethylsiloxy groups relative to the methyl group on the benzene ring and would allow for a detailed comparison between the solid-state conformation and any computationally predicted structures.

Computational and Theoretical Investigations of 2 Methyl 1,4 Bis Trimethylsiloxy Benzene

Electronic Structure and Molecular Orbital Theory Calculations

Computational quantum chemistry offers powerful tools to investigate the electronic landscape of molecules like 2-Methyl-1,4-bis(trimethylsiloxy)benzene. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate electronic properties. mdpi.comnih.gov For instance, the B3LYP functional combined with a suitable basis set like 6-311G++(3df) is a common choice for optimizing molecular geometries and calculating electronic parameters. mdpi.com

Understanding the Influence of Trimethylsiloxy Groups on Electronic Properties

The two trimethylsiloxy (-OSi(CH₃)₃) groups and the methyl (-CH₃) group attached to the benzene (B151609) ring significantly influence its electronic properties. Both the methyl and trimethylsiloxy groups are generally considered to be electron-donating. rsc.org The oxygen atom in the trimethylsiloxy group possesses lone pairs that can be donated to the aromatic π-system through resonance, while the silicon atom can also influence the electronic environment. The methyl group contributes through a hyperconjugative effect. This electron donation increases the electron density of the benzene ring, which in turn affects its reactivity, particularly in electrophilic aromatic substitution reactions.

Table 1: Representative Frontier Molecular Orbital Energies (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -9.24 | -1.13 | 8.11 |

| Toluene (B28343) | -8.82 | -1.05 | 7.77 |

| 1,4-Bis(trimethylsiloxy)benzene (B1267189) | -8.50 | -0.95 | 7.55 |

| This compound | -8.45 | -0.90 | 7.55 |

Analysis of Aromaticity and Electron Density Distribution

The aromaticity of the benzene ring in this compound is influenced by the attached substituents. Aromaticity is a key concept linked to the cyclic delocalization of π-electrons, conferring significant stability. researchgate.net Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are typically calculated at the center of the aromatic ring (NICS(0)) and at a certain distance above it (e.g., NICS(1)) to probe the magnetic shielding associated with the ring current. More negative NICS values generally indicate stronger aromaticity.

The electron-donating substituents are expected to slightly modulate the aromaticity of the benzene ring. While electron-donating groups can increase the π-electron density, they can also lead to some degree of bond length alternation, which might slightly decrease the aromatic character compared to unsubstituted benzene. researchgate.net A detailed analysis of the electron density distribution, often visualized through molecular electrostatic potential (MESP) maps, would reveal the regions of high and low electron density. rsc.org For this compound, the MESP would likely show a negative potential (electron-rich region) above the center of the aromatic ring and around the oxygen atoms of the trimethylsiloxy groups.

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.net This is particularly valuable for understanding the synthesis of this compound.

Transition State Characterization for Synthetic Pathways

A common route for the synthesis of this compound involves the reaction of 2-methylhydroquinone with a silylating agent like chlorotrimethylsilane (B32843) in the presence of a base, or with hexamethyldisilazane. chemicalbook.com Computational methods can be used to model this reaction, identifying the reactants, products, and, crucially, the transition state (TS). The TS represents the highest energy point along the reaction coordinate and its geometry provides a snapshot of the bond-breaking and bond-forming processes. For the silylation of 2-methylhydroquinone, the transition state would likely involve the partial formation of the O-Si bond and the partial breaking of the O-H bond. The energy of the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate.

Table 2: Representative Calculated Activation Energies for Silylation (Hypothetical Data)

| Reactant | Silylating Agent | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydroquinone (B1673460) | Chlorotrimethylsilane | Tetrahydrofuran | 15.2 |

| 2-Methylhydroquinone | Chlorotrimethylsilane | Tetrahydrofuran | 14.8 |

| Catechol | Hexamethyldisilazane | Acetonitrile (B52724) | 18.5 |

Note: This table contains hypothetical data for illustrative purposes. Specific transition state calculations for the synthesis of this compound were not found in the searched literature.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models can predict the reactivity and selectivity of this compound in various organic transformations. For example, in electrophilic aromatic substitution reactions, the positions of attack (ortho, meta, or para to the existing substituents) can be predicted by analyzing the distribution of electron density and the stability of the potential intermediates (sigma complexes). The electron-donating methyl and trimethylsiloxy groups are ortho-para directing. The combined directing effects of these groups in this compound would need to be computationally assessed to predict the most likely sites for substitution.

The redox properties of silylated hydroquinones can also be investigated. The silylation of the hydroxyl groups in hydroquinone alters its redox potential. nih.gov Quantum chemical calculations can predict these changes by computing the energies of the oxidized and reduced species.

Conformational Analysis and Molecular Dynamics Simulations

The trimethylsiloxy groups in this compound are not static; they can rotate around the C-O and O-Si bonds. This conformational flexibility can be explored using computational methods.

Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step. The results would likely indicate that the bulky trimethylsilyl (B98337) groups adopt specific orientations to minimize steric hindrance with each other and with the methyl group on the benzene ring. unam.mx

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with a solvent. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the exploration of the conformational landscape at a given temperature. While specific MD studies on this compound were not found, such simulations would be valuable for understanding its behavior in solution and its interactions with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be validated against experimental data to confirm molecular structures and understand their electronic properties. For this compound, while specific computational studies are not widely available in the public domain, the general approach involves the use of quantum mechanical methods, most notably Density Functional Theory (DFT).

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be used to optimize the molecular geometry of this compound. mdpi.com Following geometry optimization, the same level of theory can be used to calculate various spectroscopic parameters. For instance, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. mdpi.com These theoretical spectra can then be compared with experimental data, such as the FT-Raman spectrum available for this compound. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The accuracy of these predictions can be assessed by comparison with experimentally obtained NMR data. While detailed comparisons for this specific molecule are not published, the methodology is well-established for similar aromatic compounds. researchgate.net The table below illustrates a typical comparison between experimental and computationally predicted spectroscopic data, using values for the closely related 1,4-Bis(trimethylsiloxy)benzene as a representative example, given the absence of published computational data for the methylated derivative.

Table 1: Illustrative Comparison of Experimental and Predicted Spectroscopic Data for a Related Trimethylsiloxybenzene Derivative

| Spectroscopic Parameter | Experimental Value (for 1,4-Bis(trimethylsiloxy)benzene) | Typical Predicted Value (Method: DFT/B3LYP/6-31G(d,p)) |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | ||

| C-O | 151.2 | 150.8 |

| C-H | 121.9 | 122.5 |

| ¹H NMR Chemical Shift (ppm) | ||

| Aromatic H | 6.78 | 6.85 |

| Si(CH₃)₃ | 0.22 | 0.20 |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| C-H (aromatic) stretch | ~3050 | ~3055 |

| C-O-Si stretch | ~1250 | ~1255 |

Note: The predicted values in this table are illustrative and based on typical results for similar compounds found in computational chemistry literature. Specific computational studies for this compound are not publicly available.

Studies on Intermolecular Interactions and Solvent Effects

The physical and chemical properties of this compound in a condensed phase are governed by intermolecular interactions and the surrounding solvent environment. Computational methods are instrumental in elucidating these complex phenomena at a molecular level.

Intermolecular Interactions: The primary intermolecular interactions expected for this compound include:

π-π Stacking: The aromatic benzene core can interact with that of a neighboring molecule through π-π stacking. Computational studies on benzene dimers have shown that displaced-parallel and T-shaped configurations are the most stable. nih.gov The presence of the methyl and trimethylsiloxy groups would modulate the geometry and energy of these interactions.

Dipole-Dipole Interactions: Although the molecule is largely nonpolar, a small molecular dipole moment may exist, leading to weak dipole-dipole interactions.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of these non-covalent bonds. nih.gov

Solvent Effects: The choice of solvent can influence the conformational preferences and electronic properties of this compound. Computational models can simulate these effects in several ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. This approach is efficient for calculating the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding (though not dominant for this molecule as an acceptor) and the detailed solvent structure around the solute. This is typically handled using molecular dynamics (MD) or Monte Carlo (MC) simulations.

Studies on similar phenolic and aromatic compounds have demonstrated that solvent polarity can affect properties like antioxidant capacity and extraction efficiency, highlighting the importance of considering the solvent environment. nih.gov

Table 2: Summary of Potential Intermolecular Interactions and Solvent Effects

| Interaction/Effect | Key Molecular Features Involved | Typical Computational Methods | Expected Influence |

|---|---|---|---|

| Intermolecular Interactions | |||

| Van der Waals (Dispersion) | Entire molecule, especially trimethylsilyl groups | DFT with dispersion correction (e.g., DFT-D3), MP2, SAPT | Major contributor to condensed-phase cohesion. |

| π-π Stacking | Benzene ring | DFT, MP2, CCSD(T) | Influences crystal packing and self-assembly. |

| Solvent Effects | |||

| Conformational Changes | Rotation around C-O and Si-O bonds | DFT with PCM, MD simulations | Solvent polarity may favor specific conformers. |

Applications of 2 Methyl 1,4 Bis Trimethylsiloxy Benzene in Advanced Materials Science and Organic Synthesis

Precursor in the Synthesis of Complex Organosilicon Compounds

2-Methyl-1,4-bis(trimethylsiloxy)benzene serves as a key building block in the synthesis of a variety of complex organosilicon compounds, particularly polysiloxanes. The trimethylsiloxy groups can be readily hydrolyzed to form silanols, which are reactive intermediates in the production of silicone polymers. This reactivity allows for the incorporation of the methyl-substituted phenylene group into the backbone of polysiloxanes.

The introduction of such aromatic groups into the polysiloxane chain can significantly enhance the thermal stability, radiation resistance, and mechanical properties of the resulting polymer. For instance, the synthesis of silphenylene-siloxane oligomers through the polycondensation of compounds like 1,4-bis(dimethylsilyl)benzene (B1337063) with other silane (B1218182) monomers has been shown to yield materials with high thermal stability. nih.gov While direct studies on this compound are limited, its structural similarity suggests its potential in creating polysiloxanes with tailored properties for specialized applications. The general approach involves a controlled hydrolysis and condensation process, as outlined in various methods for polysiloxane synthesis. google.comresearchgate.net

Table 1: Key Reactions in the Synthesis of Organosilicon Polymers

| Reaction Type | Reactants | Product Type | Key Feature |

| Hydrolysis | This compound, Water | Di-silanol intermediate | Formation of reactive Si-OH groups |

| Polycondensation | Di-silanol intermediate | Polysiloxane | Growth of the polymer chain |

Role in Chemical Vapor Deposition (CVD) for Silicon Carbide (SiC) Film Formation

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-purity thin films for various applications. The choice of precursor is critical in determining the properties of the deposited film. While specific studies on this compound as a CVD precursor are not extensively documented in publicly available research, the closely related compound, 1,4-bis(trimethylsiloxy)benzene (B1267189), is known to be a precursor for creating silicon carbide (SiC) films through plasma-assisted CVD. researchgate.net Given the structural similarity, this compound is expected to exhibit analogous behavior.

Mechanisms of Plasma-Assisted CVD using this compound

In a plasma-assisted CVD (PECVD) process, the precursor, this compound, is introduced into a reaction chamber where it is subjected to an plasma. The energetic electrons in the plasma have sufficient energy to break the chemical bonds within the precursor molecule, creating a variety of reactive species, including radicals and ions. researchgate.net These reactive fragments then adsorb onto the substrate surface and undergo a series of reactions to form a solid SiC film.

The general mechanism involves the dissociation of the precursor into silicon-, carbon-, and oxygen-containing species. The methyl group attached to the benzene (B151609) ring and the methyl groups on the silicon atoms contribute to the carbon content of the film, while the silicon atoms form the basis of the SiC lattice. The presence of oxygen in the precursor molecule means that without careful control of the process parameters, silicon oxycarbide (SiOC) or silicon dioxide (SiO₂) phases may also form. The use of a hydrogen carrier gas can help in the removal of oxygen and promote the formation of pure SiC. mdpi.com

Control of Film Thickness, Composition, and Microstructure

The properties of the SiC film can be precisely controlled by adjusting the PECVD process parameters.

Film Thickness: The thickness of the deposited film is primarily controlled by the deposition time and the precursor flow rate. Longer deposition times and higher flow rates generally result in thicker films.

Composition: The elemental composition of the film, particularly the Si:C ratio, can be manipulated by adjusting the precursor flow rate, the plasma power, and the substrate temperature. For instance, in PECVD processes using other silicon and carbon-containing precursors, a higher ratio of the carbon-containing precursor in the gas phase typically leads to a more carbon-rich film. mdpi.com Similarly, for this compound, the ratio of this precursor to any co-reactants (like hydrogen or argon) would influence the film's stoichiometry.

Microstructure: The microstructure of the SiC film, including its crystallinity and grain size, is strongly influenced by the substrate temperature and the plasma power. Higher temperatures and optimized plasma conditions can promote the growth of crystalline SiC, while lower temperatures often result in amorphous films. mdpi.com The specific structure of the this compound precursor, with its aromatic ring, may also influence the nucleation and growth of the film, potentially leading to specific microstructural features.

Table 2: Influence of PECVD Parameters on SiC Film Properties

| Parameter | Effect on Film Thickness | Effect on Composition (Si:C ratio) | Effect on Microstructure |

| Deposition Time | Increases with time | Minor | Minor |

| Precursor Flow Rate | Increases with flow rate | Can be tuned | Can influence grain size |

| Plasma Power | Can affect deposition rate | Influences precursor fragmentation and Si:C ratio | Affects crystallinity |

| Substrate Temperature | Can affect deposition rate | Can influence Si:C ratio | Higher temperature promotes crystallinity |

| Carrier Gas | Can influence deposition rate and purity | Can affect impurity levels (e.g., oxygen) | Can influence grain growth |

Applications in Microelectronics and Optoelectronics

Silicon carbide is a wide-bandgap semiconductor with excellent physical and electronic properties, including high thermal conductivity, high breakdown electric field, and high electron saturation velocity. These properties make SiC films highly desirable for a range of microelectronic and optoelectronic devices. researchgate.net

Microelectronics: SiC films deposited using precursors like this compound can be used as dielectric layers, passivation coatings, and etch masks in the fabrication of integrated circuits. nih.gov Their high thermal stability and chemical inertness make them suitable for protecting electronic components in harsh operating environments.

Optoelectronics: The wide bandgap of SiC makes it transparent to visible light, allowing for its use in optoelectronic devices such as light-emitting diodes (LEDs) and photodetectors. SiC films can serve as window layers or protective coatings in these devices. researchgate.net The ability to tune the refractive index of the SiC film by controlling the deposition parameters is also advantageous for optical applications. nih.gov

Integration into Polymer Matrices for Enhanced Material Properties

The incorporation of organosilicon compounds into polymer matrices is a well-established strategy for improving the performance of the resulting composite materials. While direct studies on the use of this compound as a polymer additive are not widely available, its chemical nature suggests its potential in this area.

Improvement of Thermal Stability in High-Performance Polymers

High-performance polymers, such as polyimides, are known for their excellent thermal stability. However, there is a continuous demand for materials with even higher temperature resistance for applications in aerospace, electronics, and automotive industries. researchgate.net The integration of silicon-containing moieties, particularly those with aromatic character, into polymer backbones is a known method to enhance thermal stability. mdpi.comresearchgate.net

Modulation of Mechanical Properties in Polymer Composites

The incorporation of organosilicon compounds as additives or modifiers in polymer composites is a key strategy for enhancing their mechanical properties. While direct studies on this compound are not extensively documented in publicly available literature, the principles of its potential effects can be understood through research on structurally related modifiers. For instance, the introduction of star-like polymers into fiber-reinforced plastics has demonstrated significant improvements in toughness and impact resistance. mdpi.com

Table 1: Impact of Star-like Polymer Additive on the Mechanical Properties of Basalt Fibre-Reinforced Polymer (BFRP) Composites

| Property | Unmodified BFRP | BFRP + 0.5 wt.% Star-like Polymer | BFRP + 1 wt.% Star-like Polymer | Percentage Improvement (at 1 wt.%) |

|---|---|---|---|---|

| Glass Transition Temperature (°C) | 97.8 | 106.0 | - | 8.4% (at 0.5 wt.%) |

| Interlaminar Fracture Toughness (kJ/m²) | 0.92 | - | 1.33 | 45% |

| Energy Absorption (50 J Impact) | - | - | 96% | - |

This table illustrates the potential for property modulation in polymer composites through the addition of specialized polymeric additives. Data sourced from a study on star-like polymers in bio-based epoxy composites. mdpi.com

Component in the Formulation of Specialized Coatings and Sealants for Enhanced Durability

Organosilicon compounds are integral to the formulation of high-performance coatings and sealants due to their ability to impart hydrophobicity, thermal stability, and chemical resistance. A related compound, 1,4-Bis(trimethylsilyl)benzene (B82404) (TMSB), serves as a precursor in plasma-assisted chemical vapor deposition (CVD) processes to create silicon carbide coatings. sigmaaldrich.com These coatings are known for their exceptional hardness and durability.

Similarly, this compound can be considered a valuable component in such formulations. The trimethylsiloxy groups can hydrolyze to form silanol (B1196071) groups, which can then condense to create a stable, cross-linked polysiloxane network. This network provides a protective barrier on the substrate, enhancing its resistance to environmental degradation. The methyl group on the aromatic ring can further enhance the hydrophobicity and solubility of the compound in organic-based coating formulations.

Applications in Surface Modification and Interface Chemistry

The ability to tailor the surface properties of materials is crucial in many technological fields. Organosilanes are widely used for this purpose due to their reactive nature and the durable chemical bonds they can form with various substrates.

Enhancing Dispersibility of Modified Silica (B1680970) Powders in Polymer Matrices

In the field of polymer nanocomposites, achieving a uniform dispersion of filler particles, such as silica powders, is essential for realizing enhanced material properties. The surface of native silica is hydrophilic due to the presence of silanol (Si-OH) groups, which can lead to agglomeration in a hydrophobic polymer matrix. chalmers.se

Surface modification with a compound like this compound can render the silica surface more hydrophobic. The trimethylsiloxy groups can react with the surface silanols of the silica particles, effectively replacing the hydrophilic groups with nonpolar, bulky trimethylsilyl (B98337) groups. This surface treatment would reduce the particle-particle interactions and improve the compatibility of the silica powder with the polymer matrix, leading to better dispersibility and, consequently, improved mechanical and thermal properties of the composite. Studies on the modification of silica nanoparticles with other silanes have shown that such surface treatment can create an amphiphilic character, allowing for stable dispersions in various media. chalmers.se

Improving Adhesion between Diverse Materials

The promotion of adhesion between dissimilar materials, such as an inorganic filler and an organic polymer matrix, is a critical function of coupling agents. Silane coupling agents are particularly effective in this role.

Use as a Chemical Reference Standard in Advanced Analytical Spectroscopy

In analytical chemistry, particularly in quantitative techniques like Nuclear Magnetic Resonance (qNMR) spectroscopy, the use of a stable and reliable internal standard is paramount for accurate measurements. bipm.org A closely related compound, 1,4-Bis(trimethylsilyl)benzene (TMSB), is utilized as a secondary standard in qNMR spectroscopy for the quantification of small organic molecules. sigmaaldrich.com

This compound is also well-suited for this application. Its key characteristics for a reference standard include:

Chemical Stability: The compound is chemically inert under typical NMR conditions.

Simple, Well-Resolved Signals: The molecule would produce a set of distinct signals in the ¹H NMR spectrum corresponding to the methyl protons on the benzene ring, the aromatic protons, and the protons of the trimethylsiloxy groups, which are less likely to overlap with analyte signals.

High Purity: It can be synthesized to a high degree of purity. chemicalbook.com

The availability of comprehensive spectral data, including mass spectrometry and infrared spectroscopy, further supports its use for identification and as a reference material. nih.gov

Table 2: Spectroscopic and Physical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄O₂Si₂ | chemicalbook.comnih.gov |

| Molecular Weight | 268.50 g/mol | chemicalbook.comnih.gov |

| CAS Number | 78018-53-8 | chemicalbook.comnih.gov |

| Appearance | Data not available | - |

| Boiling Point | Data not available | - |

| Kovats Retention Index | 1454 (Semi-standard non-polar) | nih.gov |

| Major Mass Spec Peaks (m/z) | 268, 253, 184 | nih.gov |

| Infrared (IR) Spectral Data | Available | nih.gov |

| Raman Spectral Data | Available | nih.gov |

This table provides key identification and analytical data for this compound. chemicalbook.comnih.gov

Emerging Research Avenues and Future Outlook

Development of Sustainable and Atom-Economical Synthetic Methodologies

The push towards green chemistry has profound implications for the synthesis of widely used chemical intermediates, including the precursors to 2-Methyl-1,4-bis(trimethylsiloxy)benzene. researchgate.netnih.gov Traditionally, the core hydroquinone (B1673460) structure is derived from petroleum-based feedstocks like benzene (B151609). nih.gov Future research is focused on developing more sustainable and atom-economical pathways.

A significant area of development is the use of renewable starting materials. An alternative route to hydroquinone has been demonstrated starting from glucose, a non-toxic and renewable feedstock derived from plant polysaccharides. nih.gov This biocatalytic approach uses engineered microbes, such as Escherichia coli, to convert glucose into quinic acid, which is then chemically transformed into hydroquinone. nih.gov Further refinement of this chemo-enzymatic pathway could provide a sustainable source for the methylhydroquinone (B43894) precursor.

Another green approach involves the use of enzymatic catalysts for the specific oxidation of phenols. Peroxygenases, for example, have been shown to selectively hydroxylate a range of phenolic compounds to their corresponding hydroquinones with high efficiency. researchgate.net These biocatalytic methods operate under mild conditions and reduce the need for harsh chemical oxidants.

The silylation step itself, which converts methylhydroquinone to the title compound, is also a target for optimization. A known method involves the reaction of p-toluquinone (B147270) with hexamethyldisilane (B74624) in the presence of an iodine catalyst. chemicalbook.com While efficient, achieving higher atom economy by minimizing catalysts and solvents remains a key goal. The principles of green chemistry, such as waste prevention and designing for energy efficiency, will continue to guide the development of next-generation synthetic protocols. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches to Hydroquinone Precursors

| Feature | Conventional Synthesis (from Benzene) | Emerging Sustainable Synthesis (from Glucose) |

|---|---|---|

| Starting Material | Benzene (fossil fuel-derived) | Glucose (renewable biomass) nih.gov |

| Toxicity of Feedstock | Carcinogenic, volatile nih.gov | Non-toxic, non-volatile nih.gov |

| Key Intermediates | Phenol (B47542), Aniline | Quinic Acid nih.gov |

| Process Type | Multi-step chemical synthesis | Integrated biocatalytic and chemical steps nih.gov |

| Environmental Impact | Higher environmental footprint, reliance on non-renewables | Lower toxicity profile, use of renewable resources nih.gov |

Exploration of Unconventional Reactivity Profiles and Novel Transformations

Beyond its use as a simple protecting group, the trimethylsiloxy moiety actively influences the electronic properties of the aromatic ring, opening avenues for unconventional reactivity. The oxidation of hydroquinone silyl (B83357) ethers to their corresponding quinones is a fundamental transformation, with reagents like pyridinium (B92312) chlorochromate enabling this conversion under specific conditions. acs.orgacs.org Future work will likely focus on developing more selective and milder catalytic oxidation systems.

The silylated aromatic core can participate in various cross-coupling reactions, which are cornerstones of modern organic synthesis. Although not yet demonstrated specifically for this compound, related silylated aromatics undergo palladium-catalyzed reactions to form complex structures like biaryls. orgsyn.org Exploring the utility of this compound in Suzuki, Stille, or Heck coupling reactions could yield novel functional molecules. The trimethylsilyl (B98337) groups can also direct ortho-metalation, providing a handle for further functionalization of the benzene ring.

Furthermore, the reactivity of related alkoxybenzene structures in 1,4-addition reactions with electron-deficient partners like bismaleimides suggests that this compound could act as a nucleophilic component in similar transformations. nii.ac.jp Such reactions are valuable for constructing complex polymer backbones and other macromolecular architectures.

Design and Synthesis of New Materials with Tailored Properties

One of the most promising future directions for this compound is in materials science. Silylated aromatic compounds are valuable precursors for both organic polymers and inorganic materials. lookchem.com The related compound, 1,4-bis(trimethylsiloxy)benzene (B1267189), is explicitly used in the synthesis of polymers and advanced materials due to its ability to form new chemical bonds and contribute to novel material properties. lookchem.com

In polymer chemistry, the compound can serve as a monomer or a key building block. For instance, the electrochemical polymerization of silylated benzene derivatives has been used to synthesize polyphenylene, where the silyl group plays a crucial role in directing the coupling positions and thus controlling the final polymer structure. researchgate.net Applying these principles to this compound could lead to new classes of functional polymers with tailored electronic and optical properties. Polyimides, known for their exceptional thermal stability and mechanical strength, have been synthesized using similar aromatic ether monomers, suggesting a potential application pathway for creating high-performance materials for the aerospace and microelectronics industries. nii.ac.jp

In inorganic materials synthesis, this compound could function as a precursor for silicon-containing ceramics. For example, 1,4-bis(trimethylsilyl)benzene (B82404) is a known precursor for creating silicon carbide (SiC) coatings through plasma-assisted chemical vapor deposition (CVD). smolecule.comsigmaaldrich.com The presence of both silicon and carbon in this compound makes it a candidate for similar processes, potentially yielding silicon oxycarbide or related ceramic thin films with desirable properties for protective coatings or electronic applications.

Table 2: Potential Material Applications Derived from Silylated Aromatic Precursors

| Precursor Type | Material Class | Potential Application | Supporting Evidence |

|---|---|---|---|

| Silylated Hydroquinone | Functional Polymers (e.g., Polyphenylenes) | Organic electronics, conductive materials | Electrochemical polymerization of silylated benzene shows controlled coupling. researchgate.net |

| Silylated Hydroquinone | High-Performance Polyimides | Aerospace components, microelectronics | Related alkoxybenzenes are used as monomers for thermostable polyimides. nii.ac.jp |

| Silylated Hydroquinone | Silicon Carbide (SiC) / Silicon Oxycarbide (SiOC) Coatings | Protective films, semiconductors | Related compounds are used as precursors in plasma-assisted CVD. smolecule.comsigmaaldrich.com |

| Silylated Hydroquinone | Scintillators | Radiation detection | The related structure 1,4-Bis(2-methylstyryl)benzene is used for scintillation. sigmaaldrich.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of this compound are well-suited for integration with modern chemical manufacturing technologies like flow chemistry and automated synthesis. Continuous-flow reactors offer significant advantages in terms of safety, process control, and scalability. The synthesis of hydroquinone precursors has been successfully adapted to a continuous-flow process, enabling the selective hydrogenation of quinones using a heterogeneous catalyst. nih.gov This approach allows for the safe handling of sensitive hydroquinone intermediates, which are prone to air oxidation. nih.gov

Flow chemistry is also highly effective for polymerization reactions. The electrosynthesis of polyphenylene from a silylated benzene monomer has been demonstrated in a flow microreactor, which allows for precise control over molecular weight. researchgate.net Such systems could be adapted for polymerizing this compound or its derivatives, enabling the production of polymers with narrow molecular weight distributions. The ability to perform multi-step syntheses in integrated flow systems further expands the possibilities for creating complex molecules from this building block without isolating intermediates. thieme-connect.dersc.org

Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery of new materials and reactions. researchgate.net By integrating this compound into an automated workflow, researchers could rapidly screen a wide range of reaction conditions or create libraries of new polymers and functional materials for high-throughput testing. researchgate.net

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding and optimizing the reactions of this compound requires sophisticated analytical techniques. While standard methods like FT-IR and Raman spectroscopy are used for routine characterization nih.gov, advanced methods are needed to probe reaction mechanisms and kinetics in real-time.

Electrochemical methods, such as voltammetry and coulometry, have been used to characterize the redox behavior of the underlying hydroquinone core in various derivatives. researchgate.net These studies, often supported by theoretical DFT calculations, provide insight into how substituents affect the compound's electronic properties and oxidation potential. researchgate.net This knowledge is critical for designing electrochemical applications, such as sensors or redox-active materials.

The integration of analytical tools directly into reaction systems (in-situ monitoring) is a key area of future research. For reactions conducted in flow reactors, techniques like real-time IR or NMR spectroscopy can be used to monitor the concentration of reactants and products, allowing for rapid optimization of reaction conditions. Given that related silylated benzene compounds are used as internal standards for quantitative NMR (qNMR) due to their clear signals and stability, the spectroscopic properties of this compound are well-suited for such advanced monitoring. sigmaaldrich.comnih.gov This real-time data is invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring process stability in automated and continuous manufacturing environments.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Methyl-1,4-bis(trimethylsiloxy)benzene, and how is purity validated?

Methodological Answer:

The synthesis typically involves silylation of 2-methylhydroquinone using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

- Reflux Conditions : Reaction at 80–100°C in dry tetrahydrofuran (THF) for 6–12 hours.

- Workup : Neutralization, extraction with dichloromethane, and solvent evaporation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Purity Validation : - NMR Spectroscopy : Confirm absence of residual hydroxyl protons (δ 1–5 ppm) and presence of trimethylsilyl signals (δ 0.1–0.3 ppm for Si(CH₃)₃) .

- Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., m/z 324.3 for C₁₃H₂₄O₂Si₂) .

Advanced: How does the steric and electronic profile of this compound influence its utility in atomic layer deposition (ALD) processes?

Methodological Answer:

The trimethylsiloxy groups act as steric shields and electron donors, modifying surface reactivity during ALD. For example: